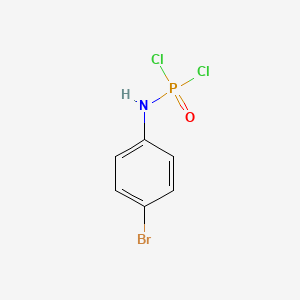![molecular formula C16H10N4O2 B12826259 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the thermolysis of substituted 4-aryl-3-azidopyridines . This process involves heating the azidopyridine derivatives to induce the formation of the desired indole structure. Another method involves the use of palladium-catalyzed Buchwald-Hartwig arylation followed by an intramolecular Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. For instance, an automated one-pot two-step synthesis method has been developed for related compounds, which could be adapted for the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it may intercalate into DNA, disrupting its structure and function . Additionally, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Harmane: Another indole derivative with similar biological activities.
Harmine: Known for its ability to intercalate into DNA and inhibit tyrosine kinase.
Harmaline: Exhibits various pharmacological effects, including sedative and antidepressant activities.
Uniqueness
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole is unique due to its specific structural features, such as the nitro group on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and chemical transformations.
Propiedades
Fórmula molecular |
C16H10N4O2 |
|---|---|
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10N4O2/c21-20(22)16-4-2-11(8-18-16)10-1-3-12-13-9-17-6-5-14(13)19-15(12)7-10/h1-9,19H |
Clave InChI |
YQNSDGQVNKHOLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CN=C(C=C3)[N+](=O)[O-])NC4=C2C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
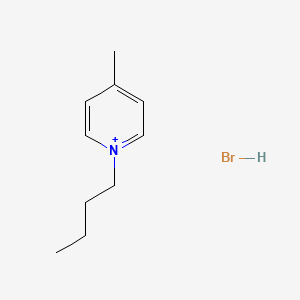
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
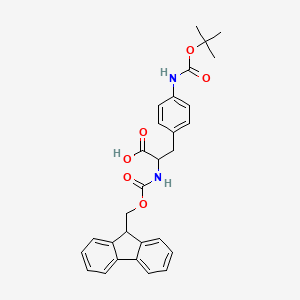

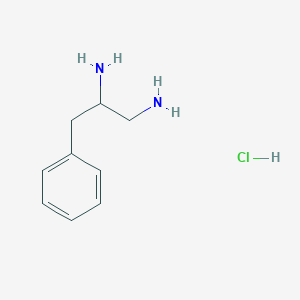
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
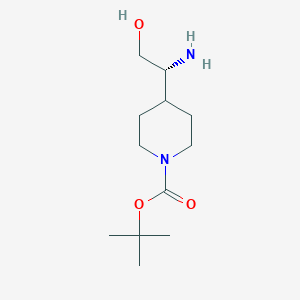
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
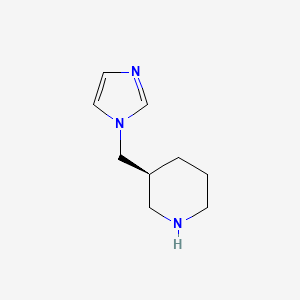
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
